molecular formula C13H14N2O B15387738 (R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

(R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B15387738
M. Wt: 214.26 g/mol
InChI Key: CEMROCNPAXFPCY-GFCCVEGCSA-N
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Description

(R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Biological Activity

(R)-7-(benzyloxy)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant studies.

  • Molecular Formula : C13H14N2O
  • Molar Mass : 214.26 g/mol
  • CAS Number : 1221187-78-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of pyrrolo[1,2-a]imidazole, particularly against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrolo[1,2-a]imidazole Derivatives

CompoundMIC (μg/mL)Bacterial Strains Affected
This compound4Staphylococcus aureus, Escherichia coli
3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride2–4Klebsiella pneumoniae, Acinetobacter baumannii
Control (Vancomycin)0.5–1Methicillin-resistant Staphylococcus aureus

The compound exhibits a notable Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Staphylococcus aureus and other gram-positive bacteria. This suggests a promising antibacterial profile that warrants further exploration for therapeutic applications in treating resistant infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that certain derivatives showed significant inhibition of COX-2 activity.

Table 2: Inhibition of COX-2 Activity

CompoundIC50 (μmol)Comparison to Celecoxib (IC50)
This compound0.04 ± 0.09Equivalent
Celecoxib0.04 ± 0.01Baseline

The inhibition of COX-2 by this compound suggests it may serve as a potential anti-inflammatory agent comparable to established drugs like Celecoxib .

Cytotoxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the cytotoxicity associated with these compounds. The derivative mentioned previously showed hemolytic activity against human red blood cells and cytotoxic effects on HEK-293 cells.

Table 3: Cytotoxicity Data

CompoundLD50 (mg/kg)Hemolytic Activity
This compound>2000High
Control<100Low

Despite its antibacterial efficacy, the high hemolytic activity indicates that careful consideration is needed regarding dosage and formulation for therapeutic use .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(7R)-7-phenylmethoxy-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C13H14N2O/c1-2-4-11(5-3-1)10-16-12-6-8-15-9-7-14-13(12)15/h1-5,7,9,12H,6,8,10H2/t12-/m1/s1

InChI Key

CEMROCNPAXFPCY-GFCCVEGCSA-N

Isomeric SMILES

C1CN2C=CN=C2[C@@H]1OCC3=CC=CC=C3

Canonical SMILES

C1CN2C=CN=C2C1OCC3=CC=CC=C3

Origin of Product

United States

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